molecular formula C13H17NO B12948562 (R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine

(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine

Cat. No.: B12948562
M. Wt: 203.28 g/mol
InChI Key: BFNUHWYOQCGTCA-SNVBAGLBSA-N
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Description

®-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine is a complex organic compound with a unique structure that combines elements of indene and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the indeno-furan core followed by the introduction of the ethan-1-amine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular processes.

Medicine

In medicine, ®-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of ®-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan
  • 2H-Indeno[5,4-b]furan-8-ethanol, 1,6,7,8-tetrahydro-

Uniqueness

Compared to similar compounds, ®-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine stands out due to its specific amine group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-[(8R)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine

InChI

InChI=1S/C13H17NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-4,10H,1-2,5-8,14H2/t10-/m1/s1

InChI Key

BFNUHWYOQCGTCA-SNVBAGLBSA-N

Isomeric SMILES

C1CC2=C([C@H]1CCN)C3=C(C=C2)OCC3

Canonical SMILES

C1CC2=C(C1CCN)C3=C(C=C2)OCC3

Origin of Product

United States

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